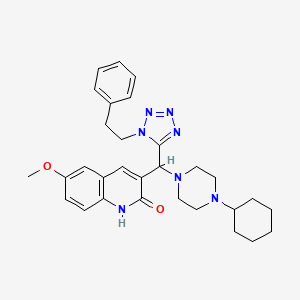
3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one
Vue d'ensemble
Description
GT 949 is a positive allosteric modulator of excitatory amino acid transporter 2 (EAAT2; EC50 = 0.26 nM for stimulating glutamate uptake by COS-7 cells expressing EAAT2). It is selective for EEAT2 over the serotonin (5-HT) transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT; IC50s = >1 mM for all). GT 949 (10 nM) reduces neuronal death induced by L-glutamate, but not hydrogen peroxide, in primary embryonic rat neuron-glia cultures.
GT949 is a selective EAAT2 positive allosteric modulator (PAM).
Applications De Recherche Scientifique
ABCB1 Inhibitors
Compounds with structural motifs similar to the one have been explored for their ability to inhibit ABCB1 (ATP-binding cassette, sub-family B member 1), which plays a critical role in drug resistance, particularly in cancer therapy. For example, research by Colabufo et al. (2008) on ABCB1 inhibitors showed that certain piperazine derivatives linked to a phenyl moiety through a carbon spacer exhibited potent inhibitory activity, suggesting potential applications in overcoming drug resistance in cancer treatment Colabufo et al., 2008.
Antimicrobial and Antifungal Agents
The synthesis and study of fluoroquinolone-based 4-thiazolidinones, as reported by Patel and Patel (2010), highlight the antimicrobial and antibacterial activities of quinoline derivatives. These findings indicate the potential of similar compounds for developing new antimicrobial agents Patel & Patel, 2010.
Tubulin Polymerization Inhibition
Compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have been identified as tubulin polymerization inhibitors, suggesting a mechanism for their antiproliferative activity towards human cancer cells. This aligns with research on tubulin inhibitors as a strategy for cancer therapy Minegishi et al., 2015.
Sigma Receptor Ligands
Research on 1-cyclohexylpiperazine derivatives related to sigma(2) receptor ligands, as explored by Berardi et al. (2004), suggests the relevance of such compounds in developing potential antineoplastic agents or PET diagnosis agents. These ligands have shown high affinity for sigma(2) receptors, indicating their potential in cancer treatment and diagnostic imaging Berardi et al., 2004.
Mécanisme D'action
Target of Action
GT 949, also known as “3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one”, is a selective positive allosteric modulator of the Excitatory Amino Acid Transporter 2 (EAAT2) . EAAT2 is primarily responsible for the reuptake of glutamate in the brain, playing a crucial role in maintaining the balance of this neurotransmitter .
Mode of Action
GT 949 enhances the glutamate translocation rate, with no effect on substrate interaction . It enhances the glutamate uptake by cultured astrocytes .
Biochemical Pathways
By modulating EAAT2, GT 949 affects the glutamate neurotransmission pathway. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is associated with several neurological disorders. By enhancing the uptake of glutamate, GT 949 helps maintain the balance of this neurotransmitter in the synaptic cleft .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.
Result of Action
The primary molecular effect of GT 949 is the enhancement of glutamate uptake by astrocytes, which can help maintain the balance of glutamate in the brain . This could potentially alleviate the symptoms of neurological disorders associated with glutamate dysregulation.
Propriétés
IUPAC Name |
3-[(4-cyclohexylpiperazin-1-yl)-[1-(2-phenylethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O2/c1-39-25-12-13-27-23(20-25)21-26(30(38)31-27)28(36-18-16-35(17-19-36)24-10-6-3-7-11-24)29-32-33-34-37(29)15-14-22-8-4-2-5-9-22/h2,4-5,8-9,12-13,20-21,24,28H,3,6-7,10-11,14-19H2,1H3,(H,31,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWPOIUAPXDLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C(C3=NN=NN3CCC4=CC=CC=C4)N5CCN(CC5)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



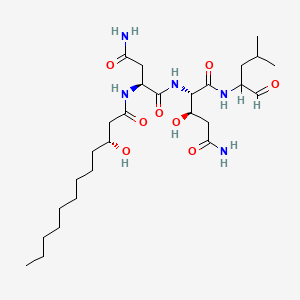
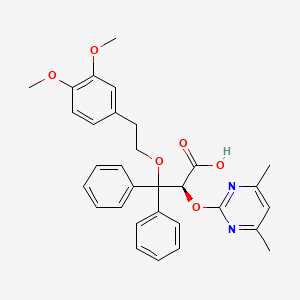
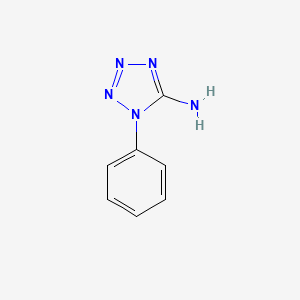
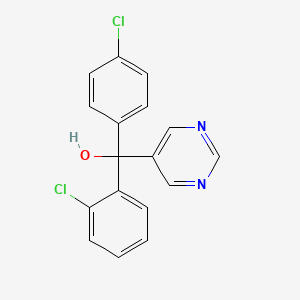
![({[(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxy}methyl)phosphonic acid](/img/structure/B1672340.png)
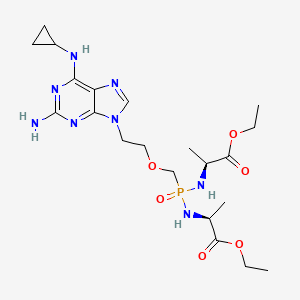
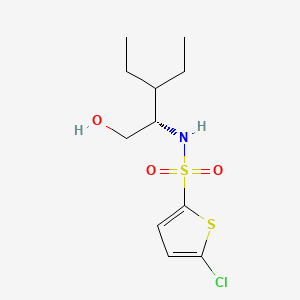
![N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1672345.png)
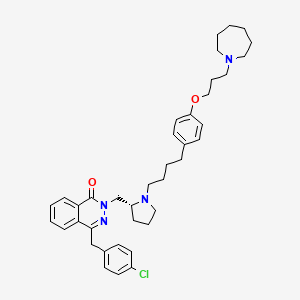
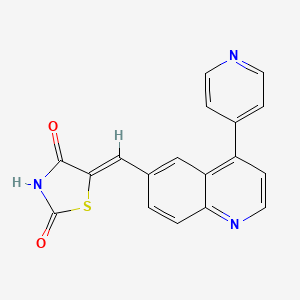
![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)
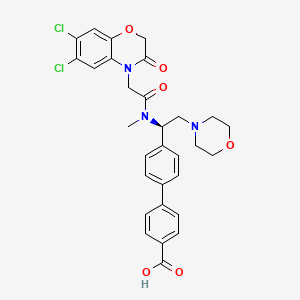
![N-(4-(2-(Benzo[d]thiazol-2-yl)piperidine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B1672354.png)
![[1,1'-Biphenyl]-4-methanamine, N-(2,3-dihydro-1H-inden-2-yl)-3,5-difluoro-3'-(1H-1,2,4-triazol-5-yl)-](/img/structure/B1672355.png)